7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
7-bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-11-5-4(8)2-10-6(5)7(9)12-3/h2,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUWBHPAFDXGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolopyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . This reaction introduces the bromine atom at the 7-position of the pyrrolopyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar halogenation procedures as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and organometallic reagents are commonly used for substitution reactions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a kinase inhibitor and its role in cancer research.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to enzymes such as DNA gyrase and RNA polymerase, inhibiting their activity and affecting cellular processes . This binding can lead to the disruption of DNA replication and transcription, making it a potential candidate for antibacterial and anticancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring System Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
Ring Junction Differences :
- Pyrrolo[3,2-d]pyrimidine (target) vs. pyrrolo[2,3-d]pyrimidine analogs alter substituent positions relative to the fused ring system. For example, bromine at position 7 in the target vs. position 5 in pyrrolo[2,3-d] derivatives .
- Methyl groups at position 2 (target) vs. position 7 in analogs affect steric hindrance and electronic effects .
Functional Group Impact :
Physicochemical and Reactivity Profiles
Table 2: Physicochemical and Reactivity Data
Key Observations :
Biological Activity
7-Bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the field of cancer therapeutics. Its structural features suggest it may exhibit various biological activities, including anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C7H5BrClN3
- Molar Mass : 246.49 g/mol
- CAS Number : 1055057-39-0
- Structure : The compound features a pyrrolo-pyrimidine core, which is known for its ability to interact with biological targets.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with this compound, particularly its potential as an anticancer agent. This section summarizes key findings related to its biological activity.
Anticancer Activity
- Mechanism of Action :
- Cell Line Studies :
- Comparison with Other Compounds :
Structure-Activity Relationship (SAR)
The structural modifications of pyrrolo[3,2-d]pyrimidines can significantly influence their biological activity. Research indicates that specific substitutions can enhance potency and selectivity toward target enzymes involved in cancer progression.
| Compound | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| This compound | TBD | GARFTase | Effective against FR-expressing tumors |
| MTX | Variable | DHFR | Traditional antifolate with broader activity but less selectivity |
Case Studies
- Study on Tumor Cell Proliferation :
-
Mechanistic Investigations :
- Further mechanistic studies revealed that treatment with this compound resulted in apoptosis in cancer cells, characterized by increased levels of pro-apoptotic proteins such as caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. These findings suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death in malignant cells .
Q & A
Q. What are the optimal synthetic routes for 7-bromo-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, and how do reaction conditions influence yield?
The compound can be synthesized via two primary methods:
- Method A : Alkylation of a precursor (e.g., 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine) using NaH and iodomethane in dry DMF at 0°C, followed by quenching with acetic acid. This achieves an 88% yield after purification via silica gel chromatography .
- Method B : Bromination with N-bromosuccinimide (NBS) in dichloromethane at room temperature, yielding 76% after similar purification .
Key factors include temperature control, solvent polarity, and stoichiometric ratios. Excess NaH or NBS can lead to side reactions, while rapid quenching minimizes degradation.
Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., methyl groups at ~2.5 ppm in 1H NMR; carbon environments in 13C NMR) .
- HRMS : Verify molecular weight (expected [M+H]+ at 245.93) .
- Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., C: ~34.1%, H: ~2.0%, N: ~17.1%) .
- IR Spectroscopy : Identify functional groups (e.g., NH/OH stretches absent, confirming halogenation) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning or regiochemistry?
Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software is critical for unambiguous structural determination. For example:
Q. What strategies mitigate discrepancies in spectral data during characterization?
- Controlled Recrystallization : Eliminate impurities causing unexpected NMR peaks (e.g., residual solvents or byproducts) .
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT) or databases of analogous compounds .
- Tandem MS/MS : Fragment ions (e.g., m/z 212/210 in EI-MS) confirm backbone stability and substituent loss patterns .
Q. How does the bromo-chloro-methyl substitution pattern influence reactivity in downstream derivatization?
- Bromine : Acts as a leaving group for Suzuki-Miyaura cross-couplings or nucleophilic substitutions (e.g., with amines or thiols) .
- Chlorine : Enhances electrophilicity at C4, enabling SNAr reactions with nucleophiles (e.g., piperazine derivatives) .
- Methyl Group : Steric hindrance at C2 directs functionalization to less hindered positions (e.g., C7 bromine substitution) .
Q. What biological targets are plausible for derivatives of this compound, and how are SAR studies designed?
- Kinase Inhibition : The pyrrolo[3,2-d]pyrimidine core mimics purine, making it a scaffold for ATP-competitive kinase inhibitors (e.g., JAK2 or EGFR targets) .
- SAR Workflow :
- Core Modifications : Vary halogens (Br→I for heavier atom effects) or methyl→ethyl for lipophilicity .
- Functionalization : Introduce pharmacophores (e.g., acetamide or oxadiazole groups) at C4/C7 to enhance target affinity .
Methodological Considerations
Q. What computational tools predict intermolecular interactions for crystal engineering?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
